4-Bromo-2,3,6-trifluorobenzyl bromide
Overview
Description
4-Bromo-2,3,6-trifluorobenzyl bromide is a chemical compound with the molecular formula C7H3Br2F3. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,3,6-trifluorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2,3,6-trifluorotoluene using bromine in the presence of a catalyst. The reaction is typically carried out at low temperatures to ensure selective bromination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3,6-trifluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and ketones.
Scientific Research Applications
4-Bromo-2,3,6-trifluorobenzyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,6-trifluorobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive, making it a versatile reagent for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
- 2,3,6-Trifluorobenzyl bromide
- 2,4,5-Trifluorobenzyl bromide
- 2,3,4,5,6-Pentafluorobenzyl bromide
Comparison: 4-Bromo-2,3,6-trifluorobenzyl bromide is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. Compared to other trifluorobenzyl bromides, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2,3,5-trifluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-2-3-5(10)1-4(9)7(12)6(3)11/h1H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOPMSNOGDLGFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)CBr)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247737 | |
Record name | 1-Bromo-4-(bromomethyl)-2,3,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537033-57-1 | |
Record name | 1-Bromo-4-(bromomethyl)-2,3,5-trifluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537033-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(bromomethyl)-2,3,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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